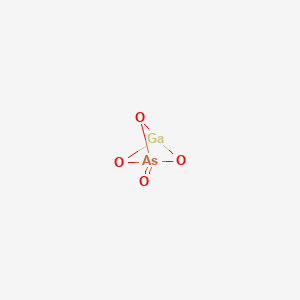

Gallium arsenate

Description

Properties

Molecular Formula |

AsGaO4 |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

2,4,5-trioxa-1λ5-arsa-3-gallabicyclo[1.1.1]pentane 1-oxide |

InChI |

InChI=1S/AsH3O4.Ga/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 |

InChI Key |

CVVXBJCIMKQNLD-UHFFFAOYSA-K |

Canonical SMILES |

O=[As]12O[Ga](O1)O2 |

Synonyms |

GaAs gallium arsenate gallium arsenide |

Origin of Product |

United States |

Foundational & Exploratory

Gallium Arsenide (GaAs): A Comprehensive Technical Guide to its Crystal Structure and Lattice Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium arsenide (GaAs) is a compound semiconductor of significant interest in the fields of high-speed electronics and optoelectronics. Its unique electronic and optical properties, which are fundamentally dictated by its crystal structure, make it a crucial material for applications such as microwave frequency integrated circuits, infrared light-emitting diodes, laser diodes, and solar cells.[1] This technical guide provides an in-depth exploration of the crystal structure and lattice constant of gallium arsenide, offering valuable data and experimental insights for professionals in research and development.

Crystal Structure of Gallium Arsenide

Gallium arsenide crystallizes in the zincblende (or sphalerite) structure, which is a key characteristic of many III-V compound semiconductors.[2][3][4][5] This structure is a member of the F-43m space group.[1][3][6] The zincblende structure can be visualized as two interpenetrating face-centered cubic (FCC) sublattices. One sublattice is composed of gallium atoms, and the other of arsenic atoms, with the two sublattices offset from each other by one-quarter of the body diagonal of the cubic unit cell.[7][8]

In this configuration, each gallium atom is covalently bonded to four neighboring arsenic atoms, and conversely, each arsenic atom is bonded to four gallium atoms.[2][4][6] This arrangement results in a tetrahedral coordination geometry for each atom.[1] The strong covalent bonding between gallium and arsenic atoms contributes significantly to the material's stability and its electronic properties.[2]

Lattice Properties of Gallium Arsenide

The precise arrangement of atoms in the GaAs crystal is defined by its lattice constant. This fundamental parameter is crucial for device fabrication and for the epitaxial growth of other semiconductor materials on a GaAs substrate.[1]

Quantitative Data Summary

The following table summarizes the key lattice properties of gallium arsenide at room temperature, compiled from various sources.

| Property | Value | Unit | Reference |

| Crystal Structure | Zincblende (Sphalerite) | - | [2][3][4] |

| Space Group | F-43m | - | [1][3][6] |

| Lattice Constant (a) at 25 °C | 5.65315 | Å | [1] |

| Lattice Constant (a) at 25 °C | 5.65321 ± 0.00003 | Å | [9] |

| Lattice Constant (a) at 300 K | 5.6325 | Å | [7] |

| Lattice Constant (a) | 0.56534 | nm | [10] |

| Ga-As Bond Length | 2.49 | Å | [3][6] |

| Density (X-ray) | 5.3169 | g/cm³ | [9] |

| Thermal Expansion Coefficient (15-65 °C) | 6.4 x 10⁻⁶ | °C⁻¹ | [9] |

Experimental Determination of Lattice Constant

The lattice constant of gallium arsenide is most commonly and accurately determined using X-ray diffraction (XRD).

Experimental Protocol: Powder X-ray Diffraction

A prevalent method for determining the lattice constant of GaAs is powder X-ray diffraction. The following outlines a typical experimental protocol:

-

Sample Preparation: A high-purity, single-crystal gallium arsenide sample is ground into a fine powder. This ensures that the crystallites are randomly oriented, which is essential for the powder diffraction method.

-

Instrumentation: A high-resolution X-ray diffractometer is used. The instrument is equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a sensitive detector.

-

Data Collection: The powdered GaAs sample is placed in a sample holder within the diffractometer. The sample is then irradiated with the X-ray beam at various angles (2θ). The detector measures the intensity of the diffracted X-rays at each angle.

-

Analysis: The resulting diffraction pattern will show a series of peaks at specific 2θ angles, corresponding to the crystallographic planes of the GaAs zincblende structure that satisfy Bragg's law (nλ = 2d sinθ).

-

Lattice Constant Calculation: The positions of the diffraction peaks are used to calculate the interplanar spacing (d) for different crystallographic planes. For a cubic crystal system like GaAs, the lattice constant 'a' can be determined from the d-spacing of the (hkl) planes using the formula: a = d * √(h² + k² + l²). To achieve high precision, the lattice constants calculated from several high-angle reflections are often plotted against an appropriate function (e.g., cos²θ) and extrapolated to θ = 90°.[11]

Visualizations

Gallium Arsenide Zincblende Crystal Structure

Caption: Zincblende crystal structure of Gallium Arsenide.

References

- 1. Gallium arsenide - Wikipedia [en.wikipedia.org]

- 2. What Is GaAs's Atomic Configuration? [waferworld.com]

- 3. Crystal Structure of Gallium arsenide_Chemicalbook [chemicalbook.com]

- 4. news.betzone.co.uk [news.betzone.co.uk]

- 5. youtube.com [youtube.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. tydexoptics.com [tydexoptics.com]

- 11. pubs.aip.org [pubs.aip.org]

Intrinsic carrier concentration of gallium arsenide

An In-depth Technical Guide to the Intrinsic Carrier Concentration of Gallium Arsenide (GaAs)

Introduction

Gallium Arsenide (GaAs) is a III-V direct bandgap semiconductor that plays a crucial role in the fabrication of various electronic and optoelectronic devices, including high-frequency integrated circuits, infrared light-emitting diodes, laser diodes, and solar cells.[1] A fundamental property governing its electrical behavior is the intrinsic carrier concentration (nᵢ), which is the concentration of electrons in the conduction band and holes in the valence band in a perfectly pure, undoped crystal at thermal equilibrium.[2][3] This concentration is highly dependent on temperature and the material's inherent properties like its bandgap energy and the effective density of states. This guide provides a comprehensive overview of the theoretical basis, quantitative data, and experimental determination of the intrinsic carrier concentration in GaAs.

Theoretical Framework

In any intrinsic semiconductor, thermal energy can excite electrons from the valence band to the conduction band, creating an equal number of electrons (n) and holes (p). This concentration is known as the intrinsic carrier concentration, nᵢ, where n = p = nᵢ.[3] The relationship is formally described by the law of mass action and is given by the following equation:

nᵢ = √(N꜀Nᵥ) exp(-E₉ / 2kₒT)[4]

Where:

-

N꜀ is the effective density of states in the conduction band.

-

Nᵥ is the effective density of states in the valence band.

-

E₉ is the bandgap energy.

-

kₒ is the Boltzmann constant (8.617 x 10⁻⁵ eV/K).

-

T is the absolute temperature in Kelvin.

The key parameters N꜀, Nᵥ, and E₉ are themselves dependent on temperature, which dictates the overall temperature dependence of nᵢ.

Temperature Dependence of Key Parameters

1. Bandgap Energy (E₉): The energy bandgap of semiconductors tends to decrease as temperature increases.[5] For GaAs, this relationship is well-described by the Varshni empirical equation:

E₉(T) = 1.519 - (5.405 x 10⁻⁴ T²) / (T + 204) eV[1][6]

This equation models the change in bandgap energy from its value at 0 K (1.519 eV) as a function of temperature T (in Kelvin).[6]

2. Effective Density of States (N꜀ and Nᵥ): The effective densities of states for the conduction band (N꜀) and valence band (Nᵥ) represent the total number of available states for electrons and holes to occupy at the band edges.[4] They vary with temperature according to the relation T³ᐟ².[7]

-

N꜀(T) = N꜀(300K) * (T/300)³ᐟ²

-

Nᵥ(T) = Nᵥ(300K) * (T/300)³ᐟ²

These dependencies, particularly the exponential reliance on the E₉/T term, mean that the intrinsic carrier concentration increases significantly with rising temperature.[8][9]

Quantitative Data for Gallium Arsenide

The following tables summarize the essential parameters for GaAs and its intrinsic carrier concentration at various temperatures.

Table 1: Material Properties of Gallium Arsenide at 300 K

| Parameter | Symbol | Value | Units |

| Bandgap Energy | E₉ | 1.424 | eV[6] |

| Intrinsic Carrier Concentration | nᵢ | ~2.1 x 10⁶ | cm⁻³[6] |

| Effective Density of States (Conduction Band) | N꜀ | 4.7 x 10¹⁷ | cm⁻³[1][6] |

| Effective Density of States (Valence Band) | Nᵥ | 9.0 x 10¹⁸ | cm⁻³[6] |

| Electron Effective Mass (Density of States) | mₑ | 0.067 m₀ | - |

| Hole Effective Mass (Density of States) | mₕ | 0.53 m₀ | -[6] |

Table 2: Intrinsic Carrier Concentration of GaAs at Various Temperatures

| Temperature (K) | Temperature (°C) | Intrinsic Carrier Concentration (nᵢ) (cm⁻³) |

| 300 | 27 | 2.03 x 10⁶[10] |

| 400 | 127 | 5.98 x 10⁹[10] |

| 500 | 227 | 7.98 x 10¹¹[10] |

| 600 | 327 | 2.22 x 10¹³[10] |

Visualizations of Physical Processes and Logic

Experimental Protocols for Carrier Concentration Measurement

While the intrinsic carrier concentration is a theoretical value for pure materials, the carrier concentration in real samples is experimentally measured. The Hall effect measurement is the most common and powerful technique for determining carrier concentration, mobility, and conductivity type (n-type or p-type).[11][12]

Hall Effect Measurement Protocol

The Hall effect manifests as a transverse voltage (Hall voltage, Vₕ) across a current-carrying conductor when a magnetic field is applied perpendicular to the current flow.[13]

Objective: To determine the carrier concentration (n) of a semiconductor sample.

Materials and Equipment:

-

Semiconductor sample (e.g., GaAs wafer) of known thickness (t).

-

Constant current source.

-

Voltmeter with high input impedance.

-

Electromagnet with a power supply to generate a known magnetic field (B).

-

Sample holder with contacts in a van der Pauw or Hall bar configuration.

-

System for temperature control (e.g., cryostat or heater).[13]

Experimental Steps:

-

Sample Preparation: A rectangular (Hall bar) or clover-leaf (van der Pauw) sample is prepared. Four electrical contacts are made at the corners/ends of the sample. The sample thickness (t) is measured precisely.

-

Mounting: The sample is mounted in the holder, and electrical connections are secured. The holder is placed between the poles of the electromagnet.

-

Applying Current and Field:

-

A constant current (I) is passed through two opposing contacts of the sample.

-

A constant magnetic field (B) is applied perpendicular to the sample's surface.

-

-

Measuring Hall Voltage (Vₕ): The Hall voltage (Vₕ) is measured across the other two opposing contacts. This measurement should be taken for both positive and negative directions of the magnetic field and the current to cancel out misalignment and thermoelectric voltages.[12]

-

Calculating the Hall Coefficient (Rₕ): The Hall coefficient is calculated using the formula: Rₕ = (Vₕ * t) / (I * B) The sign of Rₕ indicates the majority carrier type: negative for electrons (n-type) and positive for holes (p-type).[14]

-

Calculating Carrier Concentration (n): For a material dominated by one type of carrier, the carrier concentration is inversely proportional to the Hall coefficient: n = 1 / (q * |Rₕ|) Where q is the elementary charge (1.602 x 10⁻¹⁹ C).

Other Characterization Techniques

-

Photoluminescence (PL) Spectroscopy: This contactless and non-destructive technique is widely used to characterize the electronic and optical properties of semiconductors.[15][16] While not a direct measurement of carrier concentration, PL can identify impurities and defects that influence carrier lifetime and behavior.[17] Time-resolved photoluminescence (TRPL) can be used to measure the minority carrier lifetime, which is an important related parameter.[15]

Conclusion

The intrinsic carrier concentration of Gallium Arsenide is a critical parameter that dictates its performance in electronic devices, especially at elevated operating temperatures. Its strong dependence on temperature is governed by the material's bandgap energy and the effective density of states, both of which are temperature-sensitive. Understanding this relationship, as outlined by the theoretical framework and supported by quantitative data, is essential for researchers and engineers. Experimental techniques, primarily Hall effect measurements, provide the necessary tools to characterize carrier concentrations in practical applications, enabling the continued development and optimization of GaAs-based technologies.

References

- 1. GaAs [warwick.ac.uk]

- 2. galileo.phys.virginia.edu [galileo.phys.virginia.edu]

- 3. ece.poriyaan.in [ece.poriyaan.in]

- 4. staff-old.najah.edu [staff-old.najah.edu]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Band structure and carrier concentration of Gallium Arsenide (GaAs) [ioffe.ru]

- 7. youtube.com [youtube.com]

- 8. testbook.com [testbook.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. truenano.com [truenano.com]

- 11. AMA - Hall Effect Measurement [amanalysis.com]

- 12. qdusa.com [qdusa.com]

- 13. tek.com [tek.com]

- 14. thepilyfe.wordpress.com [thepilyfe.wordpress.com]

- 15. Photoluminescence - Wikipedia [en.wikipedia.org]

- 16. horiba.com [horiba.com]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

An In-depth Technical Guide to the Optical Properties of Gallium Arsenide (GaAs) Wafers

For Researchers, Scientists, and Drug Development Professionals

Gallium Arsenide (GaAs) is a III-V direct bandgap semiconductor that holds a pivotal role in a myriad of advanced technological applications, particularly in optoelectronics and high-frequency devices.[1][2][3] Its superior electronic and optical properties, such as high electron mobility and efficient light emission, make it an indispensable material for laser diodes, light-emitting diodes (LEDs), photodetectors, and solar cells.[1][3][4] This technical guide provides a comprehensive overview of the core optical properties of GaAs wafers, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Fundamental Optical Properties

The interaction of light with Gallium Arsenide is governed by several key parameters that are intrinsic to its band structure and crystalline quality. These properties are highly dependent on factors such as temperature, doping concentration, and the energy of incident photons.

1.1. Bandgap Energy

As a direct bandgap semiconductor, GaAs can efficiently absorb and emit light without the need for a change in momentum (phonon assistance).[1][5] This property is fundamental to its use in light-emitting devices. The bandgap energy (Eg) determines the wavelength of light that is most strongly absorbed or emitted. At room temperature (300 K), the bandgap of GaAs is approximately 1.424 eV.[1][6][7] This corresponds to a cutoff wavelength of about 870 nm in the near-infrared region.[1][2][8]

The bandgap energy of GaAs is also temperature-dependent, decreasing as the temperature increases.[6] This relationship can be described by the Varshni equation. The spectral position of the bandgap is known to shift by approximately 0.4 nm/K.[1]

1.2. Refractive Index and Extinction Coefficient

The refractive index (n) and the extinction coefficient (k) are the real and imaginary parts of the complex refractive index, respectively. They describe how light propagates through and is absorbed by the material. The refractive index of GaAs varies with the wavelength of light and temperature.[9][10][11] For instance, near 1 µm, the refractive index is approximately 3.3.[2] In the infrared region, a typical value for the refractive index is also around 3.3.[12]

The extinction coefficient is directly related to the absorption of light. For photon energies below the bandgap, GaAs is largely transparent, and the extinction coefficient is close to zero. Above the bandgap energy, absorption increases significantly, and so does the extinction coefficient.

1.3. Absorption Coefficient

The absorption coefficient (α) quantifies how much light is absorbed per unit distance in the material. For GaAs, the absorption is very low for photons with energy less than the bandgap and rises sharply for photons with energy greater than the bandgap.[4][8] This sharp absorption edge is characteristic of direct bandgap semiconductors. The absorption coefficient is also influenced by doping levels and temperature.[12] Free carrier absorption, for instance, becomes more significant at higher doping concentrations.[12]

1.4. Photoluminescence

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. It is a powerful, non-destructive technique used to characterize the quality of GaAs wafers, including the presence of impurities and defects.[13][14] The peak of the PL spectrum for intrinsic GaAs is typically near its bandgap energy.[13] The presence of defect states, such as vacancies and antisite defects, can introduce additional peaks at lower energies.[13] The intensity and position of these peaks can provide valuable information about the electronic structure and purity of the material.

Quantitative Optical Data

The following tables summarize key quantitative data for the optical properties of Gallium Arsenide wafers.

Table 1: General Optical and Electronic Properties of GaAs at Room Temperature (300 K)

| Property | Value | Reference |

| Bandgap Energy (Eg) | 1.424 eV | [1][6] |

| Corresponding Wavelength | ~870 nm | [1][2] |

| Refractive Index (n) at 10.33 µm | 3.2727 | [15] |

| Refractive Index (n) near 1 µm | ~3.3 | [2] |

| Absorption Coefficient (α) at 10.33 µm | 0.01 cm⁻¹ | [15] |

| Electron Mobility | up to ~9000 cm²/(V·s) | [1] |

| Crystal Structure | Zinc blende | [1][2] |

Table 2: Refractive Index of GaAs at Various Wavelengths (Room Temperature)

| Wavelength (nm) | Refractive Index (n) |

| 850 | 3.655 |

| 900 | 3.593 |

| 950 | 3.545 |

| 1000 | 3.510 |

| 1100 | 3.461 |

| 1200 | 3.430 |

| 1500 | 3.382 |

| Data derived from the Sellmeier equation.[16] |

Table 3: Temperature Dependence of GaAs Optical Properties

| Property | Temperature | Value | Reference |

| Bandgap Energy (Eg) | 103 K | ~1.50 eV (inferred from PL) | [11] |

| 187 K | ~1.47 eV (inferred from PL) | [11] | |

| 300 K | 1.424 eV | [1][6] | |

| Refractive Index (n) at ~1 µm | 4 K | ~3.48 | [9] |

| 103 K | ~3.43 | [11] | |

| 295 K | ~3.62 | [9] | |

| dn/dT (near 1 µm) | ~300 K | 2.67 x 10⁻⁴ /°C | [17] |

Experimental Protocols

Accurate characterization of the optical properties of GaAs wafers is crucial for device design and quality control. Below are detailed methodologies for key experiments.

3.1. Measurement of Absorption Coefficient and Bandgap Energy

This protocol outlines the determination of the absorption coefficient and bandgap energy using UV-Vis-NIR spectroscopy.

-

Objective: To measure the transmittance and reflectance spectra of a GaAs wafer and subsequently calculate the absorption coefficient and bandgap energy.

-

Materials: Double-side polished GaAs wafer of known thickness, UV-Vis-NIR spectrophotometer with an integrating sphere accessory.

-

Procedure:

-

Sample Preparation: Ensure the GaAs wafer is clean and free of surface contaminants. The thickness of the wafer should be accurately measured using a micrometer.

-

Transmittance Measurement:

-

Place the GaAs wafer in the sample holder of the spectrophotometer at a near-normal incidence to the light beam.

-

Measure the transmission spectrum (T) over a wavelength range that covers the bandgap of GaAs (e.g., 350 nm to 1500 nm).[18]

-

-

Reflectance Measurement:

-

Calculation of Absorption Coefficient:

-

The absorbance (A) can be calculated from the transmittance and reflectance data using the relation A = 1 - T - R.[19]

-

The absorption coefficient (α) is then determined using the Beer-Lambert law, which can be expressed as: α = (1/t) * ln((1-R)² / T), where 't' is the thickness of the wafer.[20] A simplified formula, α = 2.303 * A / t, can also be used.[20]

-

-

Determination of Bandgap Energy:

-

For a direct bandgap semiconductor like GaAs, the relationship between the absorption coefficient and photon energy (hν) is given by the Tauc relation: (αhν)² = C(hν - Eg), where C is a constant.

-

Plot (αhν)² versus hν.

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)² = 0). The intercept on the energy axis gives the bandgap energy (Eg).

-

-

3.2. Photoluminescence Spectroscopy

This protocol describes the characterization of the electronic properties and defect states of a GaAs wafer using photoluminescence spectroscopy.

-

Objective: To measure the photoluminescence spectrum of a GaAs wafer to identify the band-edge emission and defect-related luminescence.

-

Materials: GaAs wafer, laser source with photon energy greater than the GaAs bandgap (e.g., 532 nm), optical cryostat for low-temperature measurements, spectrometer, and a suitable detector (e.g., CCD).[13][21]

-

Procedure:

-

Sample Mounting: Mount the GaAs wafer on a sample holder within an optical cryostat. For low-temperature measurements, the cryostat can be cooled with liquid nitrogen or helium.[13]

-

Optical Excitation:

-

Focus the laser beam onto the surface of the GaAs wafer. The laser power can be varied to study the dependence of the PL intensity on the excitation power.[13]

-

-

PL Signal Collection:

-

Collect the emitted photoluminescence from the sample using appropriate optics (lenses and mirrors).

-

Focus the collected light onto the entrance slit of a spectrometer.

-

-

Spectral Analysis:

-

The spectrometer disperses the light, and the detector records the intensity as a function of wavelength.

-

The resulting spectrum will show peaks corresponding to different radiative recombination processes. The main peak near the bandgap energy is typically due to band-to-band or excitonic transitions.[13]

-

Additional peaks at lower energies can be attributed to impurities and defects.[13]

-

-

Temperature Dependence:

-

Record PL spectra at various temperatures to study the temperature-dependent behavior of the emission peaks, which can help in identifying the nature of the transitions.[13]

-

-

Visualizations

The following diagrams illustrate the experimental workflow for optical characterization and the relationship between key optical properties.

Caption: Experimental workflows for determining the absorption coefficient, bandgap energy, and photoluminescence spectrum of GaAs wafers.

Caption: Interrelationship between fundamental material properties and the resulting optical parameters of Gallium Arsenide.

References

- 1. Gallium arsenide - Wikipedia [en.wikipedia.org]

- 2. Gallium Arsenide (GaAs) wafers — Firebird Optics [firebirdoptics.com]

- 3. shop.nanografi.com [shop.nanografi.com]

- 4. Optical properties of GaAs [jos.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. Band structure and carrier concentration of Gallium Arsenide (GaAs) [ioffe.ru]

- 7. blog.truegeometry.com [blog.truegeometry.com]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive measurement of the near-infrared refractive index of GaAs at cryogenic temperatures [opg.optica.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Optical properties of Gallium Arsenide (GaAs) [ioffe.ru]

- 13. Low temperature photoluminescence study of GaAs defect states [cpb.iphy.ac.cn]

- 14. Minsky DTIC [dtic.minsky.ai]

- 15. crystran.com [crystran.com]

- 16. Refractive index of GaAs [batop.de]

- 17. pubs.aip.org [pubs.aip.org]

- 18. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]

- 19. s4science.at [s4science.at]

- 20. researchgate.net [researchgate.net]

- 21. Photoluminescence in Gate-controlled GaAs Quantum Wells- Oxford Instruments [andor.oxinst.com]

Core Limitations on Thermal Conductivity in Gallium Arsenide

An In-depth Technical Guide to the Thermal Conductivity Limitations of Gallium Arsenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal conductivity of gallium arsenide (GaAs), a critical parameter in the design and performance of various electronic and optoelectronic devices. A thorough understanding of the factors that limit heat transport in GaAs is essential for effective thermal management and device reliability. This document details the intrinsic and extrinsic factors affecting the thermal conductivity of GaAs, presents quantitative data, outlines experimental measurement protocols, and provides visual representations of key concepts.

The thermal conductivity of a semiconductor is primarily governed by the transport of phonons, which are quantized lattice vibrations. The intrinsic thermal conductivity of gallium arsenide is fundamentally limited by phonon-phonon scattering (Umklapp scattering), a process that becomes increasingly dominant at higher temperatures. At room temperature, the thermal conductivity of bulk GaAs is significantly lower than that of silicon (Si), approximately one-third the value, which presents thermal management challenges in high-power GaAs devices.[1]

Several scattering mechanisms impede the flow of phonons, thereby reducing thermal conductivity. These can be broadly categorized as:

-

Phonon-Phonon (Umklapp) Scattering: At temperatures above cryogenic levels, phonons can interact with each other, leading to a loss of momentum and a reduction in thermal conductivity. This is the dominant intrinsic scattering mechanism in pure, bulk GaAs at and above room temperature.

-

Phonon-Impurity Scattering: The presence of dopant atoms or other impurities in the GaAs crystal lattice disrupts the periodicity and creates scattering centers for phonons. This mechanism is particularly significant at lower temperatures. Increased doping concentration generally leads to a decrease in thermal conductivity.

-

Phonon-Boundary Scattering: In nanostructured materials such as thin films and nanowires, phonons can scatter off the material's boundaries. This effect becomes a major limiting factor when the characteristic dimensions of the material are comparable to or smaller than the phonon mean free path.

-

Phonon-Electron Scattering: In heavily doped semiconductors, phonons can also scatter from free charge carriers (electrons or holes). This scattering mechanism can further reduce the lattice thermal conductivity.

Quantitative Data on Gallium Arsenide Thermal Conductivity

The thermal conductivity of gallium arsenide is highly dependent on temperature, doping concentration, and physical dimensions. The following tables summarize key quantitative data from various studies.

Table 1: Thermal Conductivity of Bulk Gallium Arsenide vs. Temperature

| Temperature (K) | Thermal Conductivity (W/m·K) | Notes |

| 100 | ~200 | For high-purity, undoped GaAs. |

| 200 | ~70 | For high-purity, undoped GaAs. |

| 300 | 46 - 55 | For high-purity, undoped GaAs.[2][3] |

| 400 | ~35 | For high-purity, undoped GaAs. |

| 500 | ~28 | For high-purity, undoped GaAs. |

| 800 | ~18 | For high-purity, undoped GaAs. |

Note: The thermal conductivity of GaAs generally follows a T-n relationship at higher temperatures, where n is approximately 1.25.[3]

Table 2: Effect of Doping on the Thermal Conductivity of Gallium Arsenide at Room Temperature (300 K)

| Dopant Type | Carrier Concentration (cm-3) | Thermal Conductivity (W/m·K) |

| n-type | 7 x 1015 | ~44 |

| n-type | 5 x 1016 | ~42 |

| n-type | 4 x 1017 | ~38 |

| n-type | 1 x 1018 | ~35 |

| n-type | 8 x 1018 | ~30 |

| p-type | 3 x 1018 | ~33 |

| p-type | 1.2 x 1019 | ~28 |

| p-type | 6 x 1019 | ~20 |

Data extrapolated from graphical representations in Carlson et al.[4] and Blakemore[5] as presented in online databases.[6]

Table 3: Thermal Conductivity of Gallium Arsenide Nanowires at Room Temperature (300 K)

| Nanowire Diameter (nm) | Thermal Conductivity (W/m·K) | Notes |

| 55 | < 5 | Low areal density. |

| 100 | 6.6 | |

| 126 | 8.4 ± 1.6 | Polytypic zincblende/wurtzite structure.[7] |

| 138 | 5.2 ± 1.0 | Twinning superlattice structure.[7] |

| 160 | 8 - 36 | Range observed in a single study. |

| 170 | 19 ± 0.3 |

Experimental Protocols for Thermal Conductivity Measurement

The thermal conductivity of gallium arsenide, particularly in thin film and nanostructured forms, is commonly measured using advanced techniques such as the 3-omega (3ω) method and Time-Domain Thermoreflectance (TDTR).

The 3-Omega (3ω) Method

The 3ω method is an electrothermal technique that utilizes a metal strip deposited on the sample surface, which acts as both a heater and a temperature sensor.

Methodology:

-

Sample Preparation: A thin metal line (e.g., of gold or platinum with a titanium or chromium adhesion layer) is patterned onto the surface of the GaAs sample using photolithography and metal deposition. The width of the metal line is typically in the micrometer range.

-

Electrical Connection: Four-point probe connections are made to the metal strip to accurately measure the voltage drop and supply the current.

-

AC Current Application: An alternating current (AC) at a specific angular frequency (ω) is passed through the metal strip. This generates Joule heating at a frequency of 2ω.

-

Resistance Oscillation: The 2ω heating causes a temperature oscillation in the metal strip, which in turn leads to an oscillation in its electrical resistance at the same 2ω frequency, due to the temperature coefficient of resistance of the metal.

-

Third Harmonic Voltage Detection: The product of the 1ω input current and the 2ω resistance oscillation results in a small voltage component at the third harmonic (3ω).

-

Lock-in Amplification: A lock-in amplifier is used to precisely measure the in-phase and out-of-phase components of the 3ω voltage signal over a range of input frequencies.

-

Data Analysis: The thermal conductivity of the underlying GaAs substrate is determined from the slope of the in-phase temperature rise as a function of the logarithm of the heating frequency. For thin films, a differential approach is often used, where measurements are taken on the substrate with and without the film.

Time-Domain Thermoreflectance (TDTR)

TDTR is a non-contact, optical pump-probe technique that measures the change in reflectivity of a material's surface to determine its thermal properties.

Methodology:

-

Sample Preparation: The GaAs sample is coated with a thin metal transducer layer (typically aluminum, gold, or platinum), which has a high thermoreflectance coefficient.

-

Optical Setup: A femtosecond pulsed laser beam is split into a "pump" beam and a "probe" beam.

-

Pump Beam: The pump beam is modulated at a high frequency (typically in the MHz range) and is focused onto the sample surface, causing a transient heating event.

-

Probe Beam: The probe beam is directed to the same spot on the sample. A mechanical delay stage is used to vary the arrival time of the probe pulses relative to the pump pulses.

-

Thermoreflectance Measurement: The intensity of the reflected probe beam is measured by a photodetector. The change in the sample's surface temperature due to the pump pulse causes a proportional change in the reflectivity of the metal transducer.

-

Lock-in Detection: A lock-in amplifier, synchronized with the pump modulation frequency, is used to detect the small changes in the reflected probe intensity as a function of the pump-probe delay time.

-

Thermal Model Fitting: The resulting data, which represents the cooling curve of the surface, is fitted to a thermal diffusion model. By treating the thermal conductivity of the GaAs and the thermal boundary conductance between the metal and GaAs as fitting parameters, their values can be extracted.

Visualizations

Phonon Scattering Mechanisms in Gallium Arsenide

Caption: Dominant phonon scattering mechanisms limiting thermal conductivity in GaAs.

Experimental Workflow for the 3-Omega (3ω) Method

Caption: Generalized experimental workflow for the 3-omega thermal conductivity measurement.

References

Gallium Arsenide's Zincblende Crystal Structure: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the zincblende crystal structure of gallium arsenide (GaAs), a III-V direct bandgap semiconductor pivotal in a myriad of technological applications. This document details the material's atomic arrangement, bonding characteristics, and electronic properties, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Core Structural and Electronic Properties

Gallium arsenide crystallizes in the zincblende (or sphalerite) structure, which is a face-centered cubic (FCC) lattice with a two-atom basis.[1][2] This structure consists of two interpenetrating FCC sublattices, one of gallium atoms and the other of arsenic atoms, offset from each other by one-quarter of the body diagonal.[3] Each gallium atom is tetrahedrally bonded to four arsenic atoms, and conversely, each arsenic atom is tetrahedrally bonded to four gallium atoms.[4][5] This arrangement gives rise to its critical semiconductor properties.

The bonding in gallium arsenide is predominantly covalent but has a slight ionic character due to the difference in electronegativity between gallium and arsenic.[5][6][7] The outer shell of a gallium atom contributes three electrons, while an arsenic atom contributes five, providing the eight electrons necessary for the formation of four covalent bonds.[5][7]

A key characteristic of GaAs is its direct bandgap, which at room temperature is approximately 1.424 eV.[4][8] This means the minimum of the conduction band and the maximum of the valence band occur at the same momentum value in the Brillouin zone.[9][10] This alignment allows for efficient absorption and emission of light, making GaAs a fundamental material for optoelectronic devices such as light-emitting diodes (LEDs), laser diodes, and solar cells.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative properties of the zincblende crystal structure of gallium arsenide.

| Property | Value | Temperature | References |

| Crystal Structure | Zincblende (Sphalerite) | - | [4][8] |

| Space Group | F-43m (No. 216) | - | [11] |

| Lattice Constant (a) | 5.65315 pm | 300 K | [8] |

| Bond Length (Ga-As) | 2.49 Å | - | [2][11] |

| Density | 5.32 g/cm³ | - | [12] |

| Bandgap Energy (Direct) | 1.424 eV | 300 K | [8] |

| Electron Mobility | 9000 cm²/(V·s) | 300 K | [8] |

| Thermal Conductivity | 0.56 W/(cm·K) | 300 K | [8] |

| Dielectric Constant | 10.88 | 300 K | [12] |

Experimental Protocols for Characterization

The determination of the crystal structure and electronic properties of gallium arsenide relies on precise experimental techniques. The following sections provide detailed methodologies for key experiments.

Crystal Structure Determination via X-Ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure and lattice parameters of GaAs.

Objective: To confirm the zincblende crystal structure and measure the lattice constant of a single-crystal GaAs wafer.

Methodology:

-

Sample Preparation: A (100)-oriented single-crystal GaAs wafer is cleaved into a smaller sample (e.g., 1x1 cm) and mounted on the goniometer of the diffractometer.

-

Instrumentation: A high-resolution triple-crystal X-ray diffractometer is used.[13] The X-ray source is typically a molybdenum (Mo) anode tube.[1]

-

Instrument Settings:

-

X-ray Tube Voltage: ~30 kV[1]

-

Reflection Geometry: Symmetric 004 diffraction is commonly used. For surface-sensitive measurements, a highly asymmetric reflection like 113 can be employed.[13]

-

Detector: A Geiger counter or a more sensitive scintillation counter is used to measure the diffracted X-ray intensity.

-

Scan Type: An omega-2theta (ω-2θ) scan is performed to measure the diffraction peaks from the crystal planes.

-

-

Data Acquisition: The intensity of the diffracted X-rays is recorded as a function of the Bragg scattering angle (2θ).

-

Data Analysis:

-

The positions of the diffraction peaks are identified.

-

The Bragg's Law equation is applied: nλ = 2d sin(θ), where 'n' is the diffraction order, 'λ' is the X-ray wavelength, 'd' is the interplanar spacing, and 'θ' is the Bragg angle.

-

For a cubic crystal system, the lattice constant 'a' is calculated from the interplanar spacing 'd' and the Miller indices (hkl) of the diffraction peak using the formula: a = d * √(h² + k² + l²).

-

By analyzing the Miller indices of the observed reflections, the face-centered cubic Bravais lattice of the zincblende structure can be confirmed.

-

Bandgap Energy Measurement via Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a non-destructive optical technique used to determine the bandgap energy of semiconductors.

Objective: To measure the direct bandgap energy of a GaAs sample.

Methodology:

-

Sample Preparation: The GaAs sample is mounted in an optical cryostat to enable temperature-dependent measurements, typically from 77 K to 300 K.[14]

-

Instrumentation:

-

Excitation Source: A laser with a photon energy greater than the expected bandgap of GaAs is used. A common choice is a 532 nm laser.[14]

-

Spectrometer: The emitted luminescence is dispersed by a monochromator.

-

Detector: A sensitive photodetector, such as an InGaAs photodiode, is used to detect the emitted light.

-

-

Data Acquisition:

-

The laser is focused onto the sample surface.

-

The photoluminescence emitted from the sample is collected and directed into the spectrometer.

-

The detector records the intensity of the emitted light as a function of wavelength (or energy).

-

-

Data Analysis:

-

The PL spectrum will show a prominent peak corresponding to the band-to-band recombination of electrons and holes.

-

The energy of this peak provides a direct measure of the bandgap energy.

-

The relationship between wavelength (λ) and energy (E) is given by E (eV) = 1240 / λ (nm).

-

Temperature-dependent measurements can be performed to study the variation of the bandgap with temperature.

-

Visualizing Synthesis and Structure-Property Relationships

The following diagrams illustrate the synthesis process of GaAs thin films and the fundamental relationship between its crystal structure and electronic properties.

Conclusion

The zincblende crystal structure of gallium arsenide is fundamental to its exceptional electronic and optical properties. Its direct bandgap and high electron mobility make it an indispensable material in the fields of high-speed electronics and optoelectronics. A thorough understanding of its crystal structure, characterized through techniques like X-ray diffraction, and its electronic properties, determined by methods such as photoluminescence spectroscopy, is crucial for the continued development of advanced semiconductor devices. The synthesis of high-quality GaAs thin films, primarily through molecular beam epitaxy and metal-organic chemical vapor deposition, allows for the precise engineering of these properties for specific applications. This guide serves as a foundational resource for professionals engaged in research and development involving this critical semiconductor material.

References

- 1. physics.wisc.edu [physics.wisc.edu]

- 2. spring8.or.jp [spring8.or.jp]

- 3. Chemical Vapor Deposition of GaAs [comsol.com]

- 4. Molecular-beam epitaxy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. locjamck.com [locjamck.com]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Molecular-Beam Epitaxy (MBE) Process | Cadence [resources.pcb.cadence.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Triple‐crystal x‐ray diffraction analysis of reactive ion etched gallium arsenide | Semantic Scholar [semanticscholar.org]

- 14. Low temperature photoluminescence study of GaAs defect states [cpb.iphy.ac.cn]

N-type and p-type doping of gallium arsenide

An In-Depth Technical Guide to N-type and P-type Doping of Gallium Arsenide (GaAs)

Introduction

Gallium Arsenide (GaAs) is a compound semiconductor, formed from the group III element Gallium and the group V element Arsenic, that holds a significant position in the electronics industry, particularly for high-frequency and optoelectronic applications.[1][2] Its direct bandgap and high electron mobility make it superior to silicon for devices like laser diodes, solar cells, and microwave-frequency integrated circuits.[2] However, in its intrinsic (pure) state, GaAs has a very low conductivity. To be useful in electronic devices, its electrical properties must be precisely controlled through a process called doping.[3]

Doping involves intentionally introducing impurity atoms into the semiconductor crystal lattice to increase the number of free charge carriers—either electrons or "holes".[2] This guide provides a comprehensive technical overview of the two fundamental types of doping in GaAs: n-type, which creates an excess of electrons, and p-type, which creates an excess of electron deficiencies, or holes.[3] It covers the common dopants, their electrical properties, experimental doping protocols, and the logical frameworks of these critical semiconductor fabrication processes.

Fundamentals of Doping in the GaAs Lattice

The GaAs crystal is characterized by a lattice structure where gallium and arsenic atoms are positioned alternately.[1] The process of doping modifies this structure by replacing either a Ga or an As atom with an impurity atom, or by placing an impurity atom in an interstitial position.

-

N-type Doping: This is achieved by introducing impurity atoms (donors) that have more valence electrons than the atom they replace. For instance, a group VI element like Tellurium (Te) can replace a group V Arsenic (As) atom. The extra valence electron is loosely bound and can easily move into the conduction band, becoming a free charge carrier and increasing the material's conductivity.[3] Similarly, a group IV element like Silicon (Si) can replace a group III Gallium (Ga) atom, donating its fourth valence electron.[1][4]

-

P-type Doping: This involves introducing impurities (acceptors) that have fewer valence electrons than the atom they replace. A group II element like Zinc (Zn) or Beryllium (Be) can substitute for a Gallium (Ga) atom.[3] Having only two valence electrons compared to Gallium's three, it creates a "hole"—a vacancy for an electron in the valence band. This hole can move through the lattice, acting as a positive charge carrier.[3]

Caption: Doping mechanisms in the GaAs crystal lattice.

N-type Dopants for Gallium Arsenide

N-type doping increases the concentration of free electrons, making them the majority charge carriers. This is essential for applications requiring high electron mobility, such as high-frequency devices.[3] Common n-type dopants are from Group IV and Group VI of the periodic table.

Key N-type Dopants:

-

Silicon (Si): A Group IV element, silicon is an amphoteric dopant in GaAs, meaning it can act as either a donor or an acceptor.[1][5] When Si substitutes a Ga atom, it acts as a donor (n-type).[4] When it substitutes an As atom, it acts as an acceptor (p-type). Under typical growth conditions, Si preferentially occupies Ga sites, making it a reliable n-type dopant.[1] However, at high concentrations, self-compensation can occur where Si atoms start occupying As sites, limiting the maximum achievable electron concentration to around 5 x 10¹⁸ cm⁻³.[6]

-

Tellurium (Te): As a Group VI element, Te substitutes for As atoms in the GaAs lattice.[7] It is a highly effective n-type dopant with a low diffusion coefficient and allows for high carrier concentrations, reaching levels from 2x10¹⁶ to 2x10¹⁹ cm⁻³.[8][9]

-

Selenium (Se): Another Group VI element, Se also substitutes for As atoms.[10] It is a popular n-type dopant but has a lower diffusion coefficient than silicon.[11] N-type doping levels up to 5x10¹⁸ cm⁻³ have been achieved with Selenium implantation.[12][13]

-

Sulfur (S): Sulfur is a Group VI dopant that diffuses rapidly in GaAs.[11][14] While it is an effective n-type dopant, its high diffusivity can be a disadvantage in fabricating devices with sharp doping profiles.[14]

Table 1: Summary of Common N-type Dopants in GaAs

| Dopant | Periodic Group | Primary Lattice Site | Typical Max. Carrier Concentration (cm⁻³) | Key Characteristics |

|---|---|---|---|---|

| Silicon (Si) | IV | Gallium (Ga) | ~5 x 10¹⁸[6] | Amphoteric nature leads to self-compensation at high concentrations.[5][6] |

| Tellurium (Te) | VI | Arsenic (As) | > 1 x 10¹⁹[6][8] | High solubility, low diffusion coefficient, suitable for high doping levels.[9] |

| Selenium (Se) | VI | Arsenic (As) | ~5 x 10¹⁸[12][13] | Lower diffusion coefficient than Si.[11] |

| Sulfur (S) | VI | Arsenic (As) | > 1 x 10¹⁸ | Rapid diffusion, which can be undesirable for sharp junctions.[11][14] |

Table 2: Representative Electrical Properties of N-type GaAs

| Dopant | Dopant Concentration (cm⁻³) | Electron Mobility (cm²/V·s) at 300K | Notes |

|---|---|---|---|

| Tellurium (Te) | 2x10¹⁶ - 2x10¹⁹ | Varies with concentration | Excellent Hall mobilities are achievable, especially in degenerate material.[8] |

| Sulfur (S) | ~1x10¹⁷ | ~6130 (at 100K) | Mobility increases at lower temperatures due to reduced phonon scattering.[14] |

| Selenium (Se) | Up to 5x10¹⁸ | Varies with concentration | Achievable via ion implantation followed by annealing.[12] |

P-type Dopants for Gallium Arsenide

P-type doping creates an abundance of mobile holes, which are the majority charge carriers. This type of doping is crucial for devices like light-emitting diodes (LEDs), laser diodes, and the base region of heterojunction bipolar transistors (HBTs).[3] Common p-type dopants are from Group II and Group IV.

Key P-type Dopants:

-

Carbon (C): A Group IV element, carbon acts as an acceptor when it substitutes for an As atom. Carbon is a highly desirable p-type dopant due to its very low diffusion coefficient and high solubility, which allows for extremely high and abrupt doping profiles exceeding 10²⁰ cm⁻³.[15][16] This makes it ideal for the base of HBTs.

-

Beryllium (Be): As a Group II element, Be substitutes for Ga atoms. It is an effective acceptor that can achieve high p-type doping levels, up to 5x10¹⁹ cm⁻³.[17] However, it has a higher diffusion coefficient than carbon.

-

Zinc (Zn): Zinc is another Group II element that substitutes for Ga. It is a common p-type dopant but is characterized by a high diffusion coefficient, which can make it difficult to maintain sharp doping junctions during subsequent high-temperature processing steps.[11]

-

Magnesium (Mg): Similar to Be and Zn, Mg is a Group II acceptor. It is a common p-type dopant, but like zinc, its control can be challenging due to its high elemental vapor pressure and diffusion.[18]

Table 3: Summary of Common P-type Dopants in GaAs

| Dopant | Periodic Group | Primary Lattice Site | Typical Max. Carrier Concentration (cm⁻³) | Key Characteristics |

|---|---|---|---|---|

| Carbon (C) | IV | Arsenic (As) | > 5 x 10²⁰[16] | Very low diffusion coefficient, high solubility, ideal for abrupt junctions.[15][16] |

| Beryllium (Be) | II | Gallium (Ga) | ~5 x 10¹⁹[17] | Higher doping levels than other acceptors except ionized Zn.[17] |

| Zinc (Zn) | II | Gallium (Ga) | > 1 x 10¹⁹ | High diffusion coefficient can be problematic for sharp profiles.[11] |

| Magnesium (Mg) | II | Gallium (Ga) | Varies | High vapor pressure can complicate doping control.[18] |

Table 4: Representative Electrical Properties of P-type GaAs

| Dopant | Hole Concentration (cm⁻³) | Hole Mobility (cm²/V·s) at 300K | Notes |

|---|---|---|---|

| Generic p-type | 3.0x10¹⁷ - 7.4x10¹⁸ | ~31[19][20] | Measured in GaAs nanowires via Raman spectroscopy.[19][20] |

| Generic p-type | 3.6 x 10¹⁸ | 400 (Majority Carrier) | GaAs generally has a lower hole mobility compared to silicon's 500 cm²V⁻¹s⁻¹.[21] |

| Generic p-type | 3.6 x 10¹⁸ | 1150 (Minority Carrier - Electron) | The mobility of minority electrons in p-type GaAs is significantly different from electron mobility in n-type material.[22] |

Experimental Doping Protocols

The introduction of dopants into the GaAs crystal is performed using highly controlled techniques, primarily during epitaxial growth or through post-growth ion implantation.

Ion Implantation

Ion implantation is an ex-situ doping process where dopant ions are accelerated to high energies and directed at the GaAs substrate. The ions penetrate the surface and come to rest at a specific depth determined by their energy. This process creates lattice damage, which requires a subsequent high-temperature annealing step to repair the crystal structure and electrically "activate" the implanted dopants (i.e., move them into substitutional lattice sites).

Generalized Protocol:

-

Substrate Preparation: A semi-insulating GaAs wafer is cleaned to remove surface contaminants.

-

Implantation: The wafer is placed in a high-vacuum chamber. Dopant ions (e.g., Se⁺, Si⁺) are generated, accelerated (e.g., at 100-400 keV), and scanned across the wafer surface to a specific dose (ions/cm²).[10][12] The wafer is often tilted to minimize ion channeling along crystal axes.[10]

-

Annealing: After implantation, the wafer is annealed. This can be done in a furnace or using rapid thermal annealing (RTA). To prevent the decomposition of the GaAs surface at high temperatures (As can evaporate above 550°C), a protective cap layer (e.g., SiN) or an arsenic overpressure is required.[11][14] Annealing temperatures typically range from 700°C to 950°C.[11][23]

Caption: Generalized workflow for the ion implantation doping process.

In-situ Doping during Epitaxial Growth

In-situ doping involves introducing the dopant species during the crystal growth process itself, leading to high-quality material with precise control over the doping profile.

-

Metal-Organic Chemical Vapor Deposition (MOCVD): In MOCVD, precursor gases containing Ga (e.g., Trimethylgallium), As (e.g., Arsine), and the dopant element are introduced into a reactor chamber. The gases decompose at the surface of a heated substrate, and the atoms arrange themselves into a crystalline layer. For example, Carbon doping can be achieved using precursors like Carbon Tetrabromide (CBr₄) or by controlling the ratio of group V to group III precursors.[15][18]

-

Molecular Beam Epitaxy (MBE): MBE is a growth technique that takes place in an ultra-high vacuum environment. Elemental sources (e.g., solid Ga, As, Si, Be) are heated in effusion cells until they begin to sublimate. The resulting molecular beams travel to the heated substrate, where they condense and form an epitaxial film. Dopant incorporation is controlled by the temperature of the dopant's effusion cell and the opening of a mechanical shutter.[17]

Caption: Comparison of MOCVD and MBE in-situ doping processes.

Conclusion

The ability to precisely control the electrical properties of Gallium Arsenide through n-type and p-type doping is fundamental to its role in modern electronics. The choice of dopant and doping technique is a critical decision in device design, dictated by requirements for carrier concentration, mobility, junction abruptness, and thermal stability. Group IV elements like Silicon and Carbon, and Group II and VI elements like Beryllium, Zinc, and Tellurium, provide a versatile toolkit for tuning GaAs properties. Advanced fabrication methods such as MOCVD, MBE, and ion implantation enable the creation of complex device structures with atomic-level precision. A thorough understanding of these materials and processes is essential for researchers and scientists working to advance semiconductor technology.

References

- 1. Gallium Arsenide (GaAs) Doping Process, Gallium Arsenide Semiconductor [circuitstoday.com]

- 2. Semiconductor - Wikipedia [en.wikipedia.org]

- 3. The Role of Doping in GaAs Wafers [waferworld.com]

- 4. physics.stackexchange.com [physics.stackexchange.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Enhancement of the donor activity of implanted selenium in GaAs by gallium implantation | Semantic Scholar [semanticscholar.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Mobility and carrier density in p-type GaAs nanowires measured by transmission Raman spectroscopy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Gallium arsenide - Wikipedia [en.wikipedia.org]

- 22. pubs.aip.org [pubs.aip.org]

- 23. arxiv.org [arxiv.org]

The Dawn of a New Semiconductor Era: A Technical History of Gallium Arsenide

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical development of gallium arsenide (GaAs) as a key semiconductor material.

This technical guide delves into the pivotal moments and methodologies that marked the emergence of gallium arsenide, a compound that has become indispensable in high-frequency electronics and optoelectronics. From its initial synthesis to the refinement of single-crystal growth techniques, this document provides a comprehensive overview for the scientific community.

The Genesis of Gallium Arsenide

The story of gallium arsenide begins in the early 20th century, long before its semiconducting properties were understood.

Initial Synthesis: Victor Goldschmidt (1926)

The first synthesis of gallium arsenide is credited to the Norwegian mineralogist Victor Goldschmidt in 1926.[1] His work was primarily focused on the crystallochemistry of compounds, and the electronic potential of GaAs was not yet realized.

While detailed modern-style experimental protocols from the 1920s are scarce in readily available literature, the fundamental process described by Goldschmidt involved the following steps:

-

Reactants: Gallium(III) oxide (Ga₂O₃) and arsenic vapor were the primary reactants. Hydrogen gas was used as a carrier and reducing agent.

-

Apparatus: A tube furnace capable of reaching and maintaining a temperature of at least 600°C. A system for generating a controlled flow of arsenic vapor and hydrogen gas was also necessary.

-

Procedure:

-

A sample of gallium(III) oxide was placed in a reaction vessel, likely a quartz or ceramic boat, within the tube furnace.

-

A stream of hydrogen gas was passed over heated elemental arsenic to produce arsenic vapor.

-

This mixture of arsenic vapor and hydrogen gas was then passed over the heated gallium(III) oxide.

-

The reaction was carried out at a temperature of 600°C.[1]

-

The hydrogen gas likely served to reduce the gallium oxide, allowing the gallium to react with the arsenic vapor to form gallium arsenide.

-

Recognition as a Semiconductor: Heinrich Welker (1951)

The crucial leap in recognizing the potential of gallium arsenide came in 1951 when German physicist Heinrich Welker, working at Siemens-Schuckert, patented the semiconductor properties of III-V compounds, including GaAs.[1] His work, published in 1952, laid the theoretical and practical groundwork for the development of GaAs-based electronic devices.[1]

The Quest for Purity: Single-Crystal Growth

For gallium arsenide to be useful as a semiconductor, it needed to be produced in a highly pure, single-crystal form. The initial polycrystalline material synthesized by methods similar to Goldschmidt's was unsuitable for electronic applications. This led to the adaptation and development of sophisticated crystal growth techniques in the 1950s. Commercial production of monocrystals began in 1954.[1]

The Bridgman-Stockbarger Technique

One of the earliest and most successful methods for growing single crystals of GaAs was the Bridgman-Stockbarger method.[2] This technique involves the directional solidification of a molten charge of polycrystalline GaAs in a sealed crucible.

-

Apparatus: A two-zone horizontal tube furnace, a sealed quartz ampoule, and a mechanism to move the furnace or the ampoule.

-

Materials: High-purity polycrystalline gallium arsenide, and a seed crystal (optional, for controlled orientation). The crucible (boat) was typically made of quartz.[3][4]

-

Procedure:

-

The polycrystalline GaAs is placed in the quartz boat, which is then sealed in a quartz ampoule under vacuum.

-

To maintain the stoichiometry of the melt, an excess of elemental arsenic is often placed at the cooler end of the ampoule. The temperature of this "cold" zone is maintained at approximately 600-620°C to create an arsenic overpressure of about 1 atmosphere, preventing the decomposition of the molten GaAs.[3][5]

-

The other end of the ampoule, containing the GaAs charge, is heated in the hotter zone of the furnace to a temperature just above the melting point of GaAs (approximately 1240-1250°C).[5]

-

Solidification is initiated by slowly moving the furnace along the ampoule, or by a programmed cooling of the furnace zones. This causes the molten GaAs to crystallize from one end to the other.

-

The growth rate is kept low, typically in the range of 0.5 to 5 mm/h, to ensure the formation of a single crystal with minimal defects.[6]

-

The Liquid Encapsulated Czochralski (LEC) Method

The Czochralski method, widely used for silicon crystal growth, was adapted for GaAs with a crucial modification: liquid encapsulation. This technique, developed in the early 1960s, became the dominant method for producing large, high-purity GaAs single crystals.[1][7]

-

Apparatus: A high-pressure crystal puller, a crucible (often made of quartz or pyrolytic boron nitride), a seed crystal on a pull rod, and a heating system.

-

Materials: Polycrystalline GaAs, and a solid encapsulant, typically boric oxide (B₂O₃).[3] An inert gas, such as argon, is used to create a high-pressure atmosphere.

-

Procedure:

-

The polycrystalline GaAs and the solid B₂O₃ are placed in the crucible inside the high-pressure chamber.

-

The chamber is pressurized with an inert gas, often to around 100 atmospheres.[3]

-

The GaAs is heated to its melting point (around 1238°C).[3] The B₂O₃ also melts (around 450°C) and forms a viscous, inert liquid layer that completely covers the molten GaAs.

-

This encapsulating layer, along with the high ambient pressure, prevents the volatile arsenic from evaporating from the melt.

-

A seed crystal is lowered through the B₂O₃ layer into the molten GaAs.

-

The seed is then slowly pulled upwards while being rotated. As the seed is withdrawn, the molten GaAs crystallizes onto it, forming a large, cylindrical single crystal.

-

Quantitative Data Summary

The following table summarizes some of the key physical and electronic properties of early semiconductor-grade gallium arsenide.

| Property | Value | Notes |

| Crystal Structure | Zincblende | [1] |

| Lattice Constant | 5.653 Å | [8] |

| Melting Point | 1238 °C | [1] |

| Bandgap Energy | 1.424 eV (at 300 K) | Direct bandgap.[1][8] |

| Electron Mobility | ≤ 8500 cm²/V·s | Significantly higher than silicon.[8] |

| Hole Mobility | ≤ 400 cm²/V·s | [8] |

| Intrinsic Carrier Concentration | 1.79 x 10⁶ cm⁻³ | [8] |

| High Resistivity (Semi-insulating) | 10⁷–10⁹ Ω·cm | Achieved in undoped or specially compensated crystals.[1] |

Visualization of Historical Development and Experimental Workflows

The following diagrams illustrate the timeline of key discoveries in the history of gallium arsenide and the workflows of the primary single-crystal growth methods.

Caption: A timeline of key milestones in the discovery and early development of gallium arsenide semiconductors.

Caption: Experimental workflow for the Bridgman-Stockbarger method of GaAs single-crystal growth.

Caption: Experimental workflow for the Liquid Encapsulated Czochralski (LEC) method of GaAs growth.

References

- 1. Gallium arsenide - Wikipedia [en.wikipedia.org]

- 2. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 3. Semiconductors - Ingot Growing | Occupational Safety and Health Administration [osha.gov]

- 4. US4902376A - Modified horizontal bridgman method for growing GaAs single crystal - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Czochralski method - Wikipedia [en.wikipedia.org]

- 8. azom.com [azom.com]

Gallium Arsenide (GaAs): A Technical Guide to Molar Mass and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical properties of Gallium Arsenide (GaAs), specifically its molar mass and density. The document outlines the theoretical basis for these values and details the experimental protocols used for their determination, making it a valuable resource for professionals working with this compound in research and development.

Core Properties of Gallium Arsenide

Gallium arsenide is a III-V direct bandgap semiconductor that is widely used in the fabrication of electronic devices such as microwave frequency integrated circuits, infrared light-emitting diodes, laser diodes, and solar cells. An accurate understanding of its physical properties, including molar mass and density, is critical for material science, device engineering, and quality control.

The molar mass and density of Gallium Arsenide are summarized in the table below. These values are foundational for stoichiometric calculations, material processing, and computational modeling.

| Property | Value | Units |

| Molar Mass | 144.645 | g/mol |

| Density | 5.3176 | g/cm³ |

Note: The density of GaAs may show slight variations in literature (ranging from 5.31 to 5.37 g/cm³) depending on the material's purity, crystallinity, and measurement conditions[1][2][3][4]. The value presented represents a commonly cited and precise figure[5][6][7].

Determination of Molar Mass and Density

This section details the methodologies for calculating the molar mass and experimentally determining the density of Gallium Arsenide.

The molar mass of a chemical compound is the sum of the atomic masses of its constituent atoms.[5][6][7] For Gallium Arsenide (GaAs), the calculation is as follows:

-

Identify Constituent Elements: The chemical formula GaAs indicates the compound consists of one atom of Gallium (Ga) and one atom of Arsenic (As).

-

Obtain Atomic Masses: From the periodic table, the standard atomic masses of the elements are:

-

Gallium (Ga): 69.723 u

-

Arsenic (As): 74.9216 u

-

-

Sum the Atomic Masses: The molar mass (M) is the sum of these atomic masses, expressed in grams per mole ( g/mol ).

-

M(GaAs) = Atomic Mass(Ga) + Atomic Mass(As)

-

M(GaAs) = 69.723 g/mol + 74.9216 g/mol = 144.6446 g/mol

-

This value is typically rounded to 144.645 g/mol [5][6][8].

The skeletal density of a crystalline solid like Gallium Arsenide is most accurately determined using gas pycnometry. This non-destructive technique measures the volume of the solid material by gas displacement, excluding any open pores or inter-particle voids.[3][8] The most commonly used gas is helium due to its inert nature and small atomic size, which allows it to penetrate fine pores.

Principle: The method is based on Boyle's Law, which relates pressure and volume for a gas at a constant temperature. The volume of the solid sample is determined by measuring the pressure change of helium in a calibrated volume.

Detailed Methodology:

-

Sample Preparation:

-

Ensure the Gallium Arsenide sample (typically in powder or crystalline form) is clean and dry. For porous materials, pre-treatment involving heating under vacuum may be necessary to remove adsorbed contaminants.[9]

-

Accurately weigh the sample using an analytical balance. Record this mass (m).

-

-

Calibration:

-

Calibrate the gas pycnometer using a certified calibration sphere of a known volume. This procedure establishes the precise volumes of the sample chamber (Vc) and the reference chamber (Vr).

-

-

Measurement Procedure:

-

Place the weighed GaAs sample into the sample chamber and seal it.

-

The instrument will purge the chamber with helium gas to remove any air and moisture.

-

The sample chamber is then filled with helium to an initial pressure (P1).

-

A valve is opened, allowing the gas to expand into the reference chamber.

-

The pressure is allowed to equilibrate to a final, lower pressure (P2).

-

-

Calculation:

-

The volume of the sample (Vs) is calculated by the instrument's software based on the measured pressures and the known chamber volumes. The underlying principle is that the volume of gas displaced is equal to the sample's volume.

-

The density (ρ) of the Gallium Arsenide sample is then calculated using the formula: ρ = m / Vs

-

Visualization of Methodologies

The following diagrams illustrate the logical workflows for determining the molar mass and density of Gallium Arsenide.

Caption: Workflow for determining the molar mass and density of GaAs.

This diagram illustrates the parallel processes for establishing two key physical properties of Gallium Arsenide. The molar mass is derived from fundamental atomic data, while the density is determined through a precise experimental protocol. Both values are essential for the accurate characterization and application of the material.

References

- 1. How to Calculate Molar Mass Step by Step [wikihow.com]

- 2. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]

- 3. measurlabs.com [measurlabs.com]

- 4. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 5. byjus.com [byjus.com]

- 6. Molar Mass – Introductory Chemistry [uen.pressbooks.pub]

- 7. conquerchemistry.com [conquerchemistry.com]

- 8. drugfuture.com [drugfuture.com]

- 9. micromeritics.com [micromeritics.com]

Gallium arsenide bandgap energy at room temperature

An In-depth Technical Guide to the Bandgap Energy of Gallium Arsenide at Room Temperature

For researchers, scientists, and drug development professionals, a precise understanding of the material properties of semiconductors is paramount. Gallium Arsenide (GaAs), a direct bandgap semiconductor, is a cornerstone material in optoelectronics and high-frequency electronics. Its bandgap energy is a critical parameter influencing its electrical and optical characteristics. This guide provides a comprehensive overview of the bandgap energy of GaAs at room temperature, detailing its accepted values, temperature dependence, and the experimental protocols for its measurement.

Quantitative Data Summary

The bandgap energy (Eg) of Gallium Arsenide is not a fixed value but is influenced by temperature. At room temperature (300 K), the generally accepted value for the bandgap of intrinsic GaAs is approximately 1.424 eV.[1][2] The relationship between bandgap energy and temperature can be accurately described by the Varshni equation.

Table 1: Bandgap Energy of Gallium Arsenide at Room Temperature (300 K)

| Parameter | Value | Reference |

| Bandgap Energy (Eg) | 1.424 eV | [1][2] |

| Bandgap Energy (Eg) | 1.42 eV | [1][3][4] |

| Bandgap Energy (Eg) | 1.43 eV | [5] |

The temperature dependence of the bandgap energy is modeled by the Varshni equation:

-

Eg(T) = Eg(0) - (αT2) / (T + β)

Where:

-

Eg(T) is the bandgap energy at temperature T (in Kelvin).

-

Eg(0) is the bandgap energy at 0 K.

-

α and β are material-specific constants.

Table 2: Varshni Equation Parameters for Gallium Arsenide

| Parameter | Value | Reference |

| Eg(0) | 1.519 eV | [1][3][6] |

| α | 5.405 x 10-4 eV/K | [1] |

| β | 204 K | [1][3] |

| Eg(0) | 1.522 eV | [7] |

| α | 5.8 x 10-4 eV/K | [7] |

| β | 300 K | [7] |

Experimental Protocols

The determination of the bandgap energy of GaAs is performed using various optical spectroscopy techniques. The most common and reliable methods are Photoluminescence Spectroscopy and Absorption Spectroscopy.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique that measures the light emitted from a material after it has been excited by a light source.

Methodology:

-

Sample Preparation: A thin, polished wafer of single-crystal GaAs is required. The surface should be clean and free of contaminants.

-

Excitation: A laser with a photon energy greater than the bandgap of GaAs (e.g., a He-Ne laser at 632.8 nm or an Ar-ion laser at 488 nm) is used to excite the sample. The laser beam is focused onto the sample surface.

-

Luminescence Collection: The light emitted from the sample is collected by a lens and directed into a spectrometer. A long-pass filter is used to block the scattered laser light from entering the spectrometer.

-

Spectral Analysis: The spectrometer disperses the collected light, and a photodetector (such as a silicon CCD or an InGaAs detector) records the intensity as a function of wavelength.

-

Bandgap Determination: The peak of the PL spectrum corresponds to the radiative recombination of electrons and holes across the bandgap. The energy of this peak provides a direct measurement of the bandgap energy. The peak wavelength (λ) can be converted to energy (E) using the formula: E = hc/λ, where h is Planck's constant and c is the speed of light.

Absorption Spectroscopy

Absorption spectroscopy measures the amount of light absorbed by a material as a function of wavelength.

Methodology:

-

Sample Preparation: A thin, polished GaAs wafer with a known thickness is required. Both surfaces should be parallel to minimize scattering.

-

Light Source: A broadband light source, such as a tungsten-halogen lamp, is used to illuminate the sample.

-

Measurement: The light transmitted through the sample is collected and analyzed by a spectrometer. A reference spectrum is also taken without the sample in the light path.

-

Calculation of Absorption Coefficient: The absorbance (A) is calculated from the transmittance (T) using the formula A = -log(T). The absorption coefficient (α) is then determined using the Beer-Lambert law: α = A / d, where d is the thickness of the sample.

-

Tauc Plot Analysis: For a direct bandgap semiconductor like GaAs, a Tauc plot is constructed by plotting (αhν)2 versus the photon energy (hν). The linear portion of the plot is extrapolated to the energy axis. The intercept on the energy axis gives the value of the bandgap energy.

Visualizations

The following diagram illustrates the relationship between temperature and the bandgap energy of Gallium Arsenide as described by the Varshni equation.

Caption: Logical flow of the Varshni equation for GaAs bandgap calculation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. oiccpress.com [oiccpress.com]

- 7. uvvisbandgapenergycalculations.quora.com [uvvisbandgapenergycalculations.quora.com]

An In-depth Technical Guide to the Core Principles of Gallium Arsenide Semiconductor Physics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of gallium arsenide (GaAs) semiconductor physics. It covers the core concepts from its basic crystal structure and electronic properties to its charge transport phenomena and optical characteristics. Detailed experimental protocols for key characterization techniques are provided, along with a summary of essential quantitative data.

Crystal Structure and Electronic Properties

Gallium arsenide is a compound semiconductor composed of elements from groups III and V of the periodic table. Its atomic structure is a primary determinant of its unique electronic and optical properties, which distinguish it from elemental semiconductors like silicon.

Crystal Lattice

Gallium arsenide crystallizes in the zincblende structure. This can be visualized as two interpenetrating face-centered cubic (FCC) sublattices, one of gallium atoms and the other of arsenic atoms, displaced from each other by one-quarter of the body diagonal. Each gallium atom is tetrahedrally bonded to four arsenic atoms, and conversely, each arsenic atom is bonded to four gallium atoms. This arrangement gives rise to a stable crystalline form with a specific lattice constant.

Electronic Band Structure

A key feature of gallium arsenide is its direct band gap, which is approximately 1.424 eV at room temperature.[1] This means that the minimum of the conduction band and the maximum of the valence band occur at the same momentum value (the Γ point in the Brillouin zone). This alignment allows for efficient radiative recombination of electrons and holes, making GaAs an excellent material for optoelectronic devices such as light-emitting diodes (LEDs) and laser diodes.[1] In contrast, silicon has an indirect band gap, requiring the involvement of a phonon to conserve momentum during electron-hole recombination, which is a much less efficient process for light emission.

The band gap energy of GaAs is also larger than that of silicon (1.12 eV), which allows GaAs devices to operate at higher temperatures and frequencies.

Charge Carrier Transport

The charge transport properties of gallium arsenide, particularly its high electron mobility, are central to its use in high-frequency electronic devices.

Electron and Hole Mobility

At room temperature, the electron mobility in undoped GaAs is around 8500 cm²/Vs, which is significantly higher than that of silicon (around 1400 cm²/Vs). This high mobility allows electrons to travel faster through the material, enabling the fabrication of transistors that can operate at very high frequencies (in excess of 250 GHz).[2] The hole mobility in GaAs, however, is relatively low, at around 400 cm²/Vs.

The electron mobility in GaAs is influenced by various scattering mechanisms, including phonon scattering and ionized impurity scattering. At higher temperatures, phonon scattering dominates, causing mobility to decrease. At lower temperatures, ionized impurity scattering becomes more significant.

High-Field Transport